Pseudouridine B
Overview
Description
Pseudouridine (Ψ) is an isomer of the nucleoside uridine, in which the uracil is attached via a carbon-carbon instead of a nitrogen-carbon glycosidic bond . It is the most abundant RNA modification in cellular RNA . Pseudouridine enhances the stability of RNA molecules, which is crucial for optimal functionality in processes like translation and splicing by influencing their secondary conformation .
Synthesis Analysis
Pseudouridine synthesis is catalyzed by Pseudouridine Synthase (PUS) enzymes, employing two distinct mechanisms: guide RNA-dependent Ψ catalysis by H/ACA ribonucleoproteins (RNPs) and RNA-independent catalysis by stand-alone PUS enzymes . An improved stereodivergent and practical synthesis of both α- and β-pseudouridines has been achieved from a common intermediate. This practical approach features a highly diastereoselective Grignard reaction using inexpensive protected D-ribose under non-cryogenic conditions and a divergent one-pot, acid-mediated global deprotection–cyclisation and anomerization to give β-pseudouridine .
Molecular Structure Analysis
Pseudouridine is unique among modified nucleosides in possessing a C-C rather than the usual N-C glycosyl bond that links base and sugar . The C-C bond gives it more rotational freedom and conformational flexibility . In addition, pseudouridine has an extra hydrogen bond donor at the N1 position .
Chemical Reactions Analysis
Pseudouridine widely affects the stability and function of different types of RNA . Mainly Ψ–A and Ψ–G pairs have large energies, within a 0.4–0.8 kcal mol −1, when compared to A–U and G–U pairs, perhaps due to the favourable base stacking and hydrogen bonds of Ψ .
Physical And Chemical Properties Analysis
The chemical and physical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions . Pseudouridine prefers the C3-endo conformation, enhancing stability in specific structural motifs .
Scientific Research Applications
RNA Modification and Its Importance
Pseudouridine, a prevalent RNA modification, is found in eukaryotes and prokaryotes and plays a crucial role in RNA types like small nuclear RNA, rRNA, tRNA, mRNA, and small nucleolar RNA. Its significance spans academic research and drug development due to its ubiquity and functional importance in RNA molecules (Tahir, Tayara, & Chong, 2019).
Structural and Functional Role in RNA
Pseudouridine's role in stabilizing RNA structure and enhancing base stacking is pivotal. Its ability to coordinate a structural water molecule via its free N1-H lends a unique structural influence on RNA's sugar-phosphate backbone. This modification has demonstrated a significant impact on RNA-mediated cellular processes, indicating its crucial role in translation and cell growth (Charette & Gray, 2000).
Computational Identification of Pseudouridine Sites
The identification of pseudouridine sites in RNA, crucial for understanding RNA function, has been advanced by computational methods. Predictive models like iPseU-CNN and iRNA-PseU have been developed, using machine learning to efficiently identify pseudouridine sites in RNA, aiding in research and drug discovery (Chen et al., 2016).
Mapping and Detection Techniques
Advanced techniques such as Ψ-seq and Pseudo-seq have been developed for transcriptome-wide quantitative mapping of pseudouridine. These methods have uncovered numerous pseudouridine sites in human and yeast mRNAs and snoRNAs, elucidating the complex dynamics of RNA modification (Schwartz et al., 2014).
Impact on RNA Function and Stability
Pseudouridine has been found to significantly influence the function and stability of RNA. For example, its presence in mRNA can change the genetic code by affecting base pairing in the ribosome decoding center. This modification's inducibility in response to environmental signals suggests a dynamic regulatory mechanism in mRNA function (Carlile et al., 2014).
Pseudouridylation and Disease Link
The study of pseudouridylation has revealed its potential regulatory role in response to stress, indicating its importance in cellular stress responses. Additionally, artificial introduction of pseudouridine into mRNA has shown potential in generating coding or protein diversity, highlighting its potential therapeutic applications (Ge & Yu, 2013).
Future Directions
properties
IUPAC Name |
5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWIQPHWPFNBW-DBRKOABJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudouridine B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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